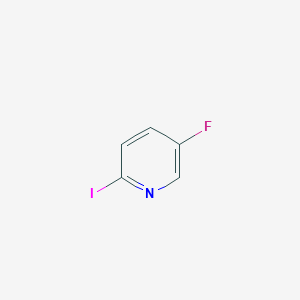

5-Fluoro-2-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKQNFJMWPLVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628606 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159870-80-1 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-iodopyridine: A Cornerstone Building Block in Modern Chemistry

As a Senior Application Scientist, it is imperative to not only understand the properties of a chemical entity but to appreciate its strategic value in complex synthetic campaigns. 5-Fluoro-2-iodopyridine is a quintessential example of a modern heterocyclic building block, whose utility far surpasses its simple structure. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and critical applications, particularly for researchers and professionals in drug development and materials science. The presence of both a fluorine and an iodine atom on the pyridine scaffold creates a molecule with uniquely tunable reactivity, making it an invaluable intermediate.[1][2]

Core Physicochemical and Structural Properties

5-Fluoro-2-iodopyridine is a pale yellow solid at room temperature.[3] Its structure is defined by a pyridine ring substituted at the 2-position with a highly effective leaving group (iodine) for cross-coupling reactions and at the 5-position with a fluorine atom, which imparts significant electronic modifications to the ring.[1][2] This fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity of the final active pharmaceutical ingredient (API).[4][5]

Table 1: Key Physicochemical Data for 5-Fluoro-2-iodopyridine

| Property | Value | Source(s) |

| CAS Number | 159870-80-1 | [3][6] |

| Molecular Formula | C₅H₃FIN | [3][6] |

| Molecular Weight | 222.99 g/mol | [6][7] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 33-37 °C | [7][8] |

| Boiling Point | 223.8 °C at 760 mmHg (Predicted) | [8] |

| Density | 2.047 g/cm³ (Predicted) | [8] |

| pKa | -0.58 ± 0.10 (Predicted) | [3] |

Structural Identifiers

-

IUPAC Name: 5-fluoro-2-iodopyridine[6]

-

SMILES: C1=CC(=NC=C1F)I[6]

-

InChI: InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H[6]

-

InChIKey: SKKQNFJMWPLVDB-UHFFFAOYSA-N[6]

Synthesis of 5-Fluoro-2-iodopyridine

A robust and scalable synthesis is critical for any building block intended for drug development. While multiple synthetic routes exist, a common and reliable pathway proceeds from 2-Bromo-5-fluoropyridine. This approach leverages a halogen exchange reaction, a fundamental transformation in heterocyclic chemistry.

Synthetic Workflow Diagram

Caption: General workflow for synthesizing 5-Fluoro-2-iodopyridine.

Step-by-Step Synthesis Protocol from 2-Bromo-5-fluoropyridine

This protocol describes a copper-catalyzed Finkelstein-type reaction. The choice of a copper catalyst is crucial as it facilitates the otherwise difficult nucleophilic aromatic substitution of bromide for iodide on an electron-rich pyridine ring. The diamine ligand serves to stabilize the copper(I) catalytic species and enhance its reactivity.

-

Inert Atmosphere: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoropyridine (1.0 equiv). The entire apparatus must be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

-

Reagent Addition: Add sodium iodide (NaI, ~1.5 equiv), copper(I) iodide (CuI, ~0.1 equiv), and N,N'-dimethylethylenediamine (~0.2 equiv).

-

Solvent: Add anhydrous toluene as the solvent. The choice of a high-boiling, non-polar solvent like toluene is ideal for achieving the necessary reflux temperature.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia to remove the copper catalyst, followed by a wash with saturated sodium thiosulfate to remove any remaining iodine. Finally, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield pure 5-Fluoro-2-iodopyridine.[9]

Chemical Reactivity and Strategic Applications in Drug Discovery

The true value of 5-Fluoro-2-iodopyridine lies in its differential reactivity. The C-I bond at the 2-position is significantly more labile than the C-F bond, making it the primary site for synthetic modification. This allows for the strategic introduction of molecular complexity via palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the electronegative fluorine atom, makes the 2-position highly susceptible to oxidative addition by a Palladium(0) catalyst, the rate-determining step in many cross-coupling cycles.[10][11]

Caption: Key cross-coupling reactions utilizing 5-Fluoro-2-iodopyridine.

A. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an exceptionally powerful method for forming a bond between an sp² carbon (from the pyridine) and an sp carbon (from a terminal alkyne).[12][13] This reaction is invaluable for synthesizing precursors to a wide range of heterocyclic systems and for creating rigid linkers in drug molecules.[14][15]

General Protocol for Sonogashira Coupling:

-

Under an inert atmosphere, dissolve 5-Fluoro-2-iodopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv) in an anhydrous solvent such as THF or DMF.[12]

-

Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which acts as both a base and a solvent.[12]

-

Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-65 °C) until completion.[12]

-

Perform a standard aqueous work-up and purify the product by column chromatography.

B. Suzuki-Miyaura Coupling: Building Biaryl Structures

The Suzuki reaction is arguably one of the most widely used C-C bond-forming reactions, coupling an organohalide with an organoboron species.[11][16] Using 5-Fluoro-2-iodopyridine allows for the facile synthesis of 2-arylpyridines, a common scaffold in pharmaceuticals.[4]

General Protocol for Suzuki-Miyaura Coupling:

-

In an inert atmosphere, combine 5-Fluoro-2-iodopyridine (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[10][17]

-

Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for the transmetalation step.[11]

-

Heat the mixture (typically 80-100 °C) until the starting material is consumed.

-

After cooling, perform an extractive work-up to remove the inorganic salts and catalyst residues.

-

Purify the target compound via crystallization or chromatography.

Safety and Handling

As with any laboratory chemical, proper handling of 5-Fluoro-2-iodopyridine is essential. It is classified as an irritant and is harmful if swallowed.[7][18] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Table 2: GHS Hazard and Precautionary Statements

| GHS Information | Codes | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | [7][19] |

| Hazard Statements | H302H315H317H319H335 | Harmful if swallowed.[7]Causes skin irritation.[7][19]May cause an allergic skin reaction.[7][18]Causes serious eye irritation.[7][19]May cause respiratory irritation.[7][18] |

| Precautionary Statements | P261P280P301+P312P302+P352P305+P351+P338 | Avoid breathing dust.[7][20]Wear protective gloves/eye protection.[20]IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]IF ON SKIN: Wash with plenty of water.[7][19]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][19] |

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][20]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[19][20][21]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][22]

Conclusion

5-Fluoro-2-iodopyridine is a strategically vital building block for chemical synthesis. Its value is derived from the orthogonal reactivity of its two halogen substituents. The iodine atom serves as a robust handle for introducing molecular complexity through reliable and versatile cross-coupling reactions, while the fluorine atom provides a means to fine-tune the physicochemical and pharmacological properties of the final molecule. For scientists engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials, a thorough understanding of this compound's properties and reactivity is not just beneficial—it is essential for innovation.[1][2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22832107, 5-Fluoro-2-iodopyridine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-5-Iodopyridine CAS 171197-80-1: Synthesis Intermediate for Pharmaceuticals and Agrochemicals. Available at: [Link]

-

Lookchem (n.d.). Cas 171197-80-1, 2-Fluoro-5-iodopyridine. Available at: [Link]

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints. Available at: [Link]

-

ResearchGate (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF. Available at: [Link]

-

Generic Website (n.d.). Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Available at: [Link]

-

Generic Website (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]

- Google Patents (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Royal Society of Chemistry (2009). Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces. Chemical Communications. Available at: [Link]

-

Wikipedia (n.d.). Suzuki reaction. Available at: [Link]

-

Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cas 171197-80-1,2-Fluoro-5-iodopyridine | lookchem [lookchem.com]

- 9. 5-Fluoro-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. fishersci.com [fishersci.com]

- 19. 2-Fluoro-5-iodopyridine | 171197-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-fluoropyridine

Abstract

5-Fluoro-2-iodopyridine is a critical heterocyclic building block, particularly valued in medicinal chemistry and radiopharmaceutical development for its versatile reactivity.[1] This guide provides an in-depth, field-proven protocol for the synthesis of 5-Fluoro-2-iodopyridine starting from 2-amino-5-fluoropyridine. The core of this transformation is a Sandmeyer-type diazotization-iodination reaction. We will delve into the mechanistic underpinnings, provide a detailed, step-by-step experimental procedure, discuss critical process parameters for optimization and troubleshooting, and outline methods for product characterization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this key intermediate.

Reaction Overview and Mechanism

The conversion of a primary aromatic amine, such as 2-amino-5-fluoropyridine, into an aryl iodide is a classic and robust transformation in organic synthesis.[2][3][4] The process occurs in two main stages:

-

Diazotization: The primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid) at low temperatures.[4][5][6]

-

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to displace the diazonium group, which is released as nitrogen gas (N₂), a thermodynamically highly favorable process.[2][5]

Unlike other Sandmeyer reactions that often require a copper(I) catalyst, iodination can proceed without a catalyst due to the high nucleophilicity of the iodide ion.[2][3][5]

Mechanism of Diazotization: The reaction begins with the protonation of nitrous acid by the strong mineral acid to form the nitrosonium ion (NO⁺), a potent electrophile.[6][7][8] The amine's nitrogen atom then attacks the nitrosonium ion, leading to a cascade of proton transfers and dehydration to yield the final aryl diazonium ion.[6][7]

Critical Insight: Pyridine-2-diazonium salts are known to be particularly unstable due to the proximity of the diazo group to the ring's nitrogen atom, which can delocalize the positive charge and facilitate decomposition.[9][10] Therefore, maintaining a low temperature (0-5 °C) during the diazotization step is absolutely critical to prevent premature decomposition and the formation of unwanted byproducts, such as 5-fluoro-2-pyridone.[11][12][13]

Reagents, Solvents, and Equipment

A successful synthesis relies on the quality of the starting materials and the suitability of the equipment.

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Purity/Grade |

| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | Starting Material | >98% |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent | >97%, ACS Reagent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Acid Catalyst | 95-98%, Reagent Grade |

| Potassium Iodide | KI | 166.00 | Iodide Source | >99%, ACS Reagent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent | ACS Grade |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Quenching Agent | Anhydrous, >98% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | Saturated Solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Anhydrous |

| Deionized Water | H₂O | 18.02 | Solvent | - |

Equipment

-

Three-neck round-bottom flask (appropriately sized for the scale)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer (-20 to 100 °C)

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Equipment for purification (e.g., flash chromatography system)

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood.

Step 1: Diazotization

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, prepare a solution of concentrated sulfuric acid in deionized water. Expert Tip: Always add acid to water slowly while cooling in an ice bath to manage the exothermic reaction.

-

Dissolution: To the cooled acid solution, add 2-amino-5-fluoropyridine portion-wise, ensuring the temperature does not exceed 20 °C. Stir until a clear, homogeneous solution is obtained.

-

Cooling: Immerse the flask in an ice-salt bath and cool the reaction mixture to between 0 and 5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.

-

Nitrite Addition: Separately, prepare a solution of sodium nitrite in deionized water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition should be carefully controlled to keep the internal temperature below 5 °C.

-

Visual Cue: A slight color change and potentially minor gas evolution may be observed.

-

-

Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

Iodide Addition: Prepare a solution of potassium iodide in deionized water. Add this solution dropwise to the cold diazonium salt solution.

-

Field Insight: Vigorous evolution of nitrogen gas will occur. The addition rate must be controlled to prevent excessive foaming and a rapid temperature increase.

-

-

Warming: Once the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Completion: Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The mixture will typically turn dark brown or black due to the formation of iodine (I₂) as a byproduct.

Step 3: Work-up and Isolation

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears, resulting in a lighter-colored slurry.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious, as significant CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification

The crude product, typically an off-white to yellow solid, can be purified by silica gel column chromatography.[14]

-

Eluent System: A gradient of ethyl acetate in heptane or hexane is commonly effective.

-

Monitoring: The progress of the chromatography can be monitored by Thin Layer Chromatography (TLC).

Product Characterization

The identity and purity of the final product, 5-Fluoro-2-iodopyridine, should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to yellow solid[14] |

| Molecular Formula | C₅H₃FIN[14][15][16] |

| Molecular Weight | 222.99 g/mol [14][15][16] |

| Melting Point | 33-37 °C[14] |

| ¹H NMR | Spectrum consistent with the structure[14][17] |

| Purity (GC) | >98% is achievable[18] |

Safety Precautions and Troubleshooting

5.1. Safety:

-

Sodium Nitrite (NaNO₂): Toxic if swallowed and a strong oxidizer.[19][20][21] It may intensify fire and can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[20][22][23] Avoid contact with skin and eyes, and prevent dust inhalation.[20] Keep away from combustible materials and acids.[20][22]

-

Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

-

Diazonium Salts: While used in solution, isolated diazonium salts can be explosive when dry.[13] Avoid any attempt to isolate the diazonium salt intermediate.

-

Nitrogen Gas Evolution: The iodination step releases a large volume of N₂ gas. Ensure the reaction is performed in an open or well-vented system (e.g., not a sealed vessel) to avoid pressure buildup.

5.2. Troubleshooting:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete diazotization. 2. Diazonium salt decomposed. 3. Incomplete iodination. | 1. Ensure stoichiometric amount of NaNO₂ is used. 2. Strictly maintain temperature below 5 °C during diazotization. 3. Allow sufficient reaction time after KI addition. |

| Dark, Tarry Crude Product | 1. Reaction temperature was too high. 2. Side reactions (e.g., azo coupling, polymerization).[9] | 1. Improve temperature control with a more efficient cooling bath. 2. Ensure slow, controlled addition of reagents. A more thorough purification may be required. |

| Product Contaminated with Starting Material | Incomplete reaction. | Increase stirring time during diazotization and/or iodination steps. Confirm consumption of starting material by TLC before work-up. |

| Difficulty in Neutralization (Excessive Foaming) | Adding base too quickly to a highly acidic solution. | Add the neutralizing agent (NaHCO₃) slowly and in small portions, with vigorous stirring and adequate cooling. |

Conclusion

The synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-fluoropyridine via a Sandmeyer-type reaction is a robust and reliable method. The success of this procedure hinges on meticulous control of the reaction temperature during the formation of the unstable diazonium salt intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

Khomyn, D. T., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. TERNOPIL BIOSCIENCE. [Online] Available at: [Link]

-

Majireck, M. M., et al. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. [Online] Available at: [Link]

-

Butler, R. N., et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Online] Available at: [Link]

-

Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Online] Available at: [Link]

-

Mekhalif, Z., et al. (2012). Formation and Reactivity of 3-Diazopyridinium Cations and Influence on Their Reductive Electrografting on Glassy Carbon. Langmuir. [Online] Available at: [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2011). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. [Online] Available at: [Link]

-

Roncali, J., et al. (2019). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Online] Available at: [Link]

-

ChemistryViews. (2021). 2-Aminopyridines Made from Bench-Stable Reagents. [Online] Available at: [Link]

- Creary, X. (2003). Diazonium salts which are intermediates for 3-substituted pyridines. Google Patents.

-

Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Online] Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: [Link]

-

Wikipedia. Sandmeyer reaction. [Online] Available at: [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry. [Online] Available at: [Link]

-

Smith, M. B., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Online] Available at: [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Online] Available at: [Link]

-

West Liberty University. Sodium nitrite MSDS. [Online] Available at: [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE. [Online] Available at: [Link]

-

New Jersey Department of Health. (2010). Sodium nitrite - Hazardous Substance Fact Sheet. [Online] Available at: [Link]

-

Ozeki, N., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine as iodine sources. HETEROCYCLES. [Online] Available at: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Nitrous acid, sodium salt: Human health tier II assessment. [Online] Available at: [Link]

-

Khan Academy. Sandmeyer reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. [Online] Available at: [Link]

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Online] Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Online] Available at: [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

PubChem. 5-Fluoro-2-iodopyridine. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]

- 10. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 16. 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Fluoro-5-iodopyridine(171197-80-1) 1H NMR [m.chemicalbook.com]

- 18. labproinc.com [labproinc.com]

- 19. westliberty.edu [westliberty.edu]

- 20. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. nj.gov [nj.gov]

- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

5-Fluoro-2-iodopyridine: A Comprehensive Technical Guide for Advanced Synthesis

Abstract: This technical guide provides an in-depth overview of 5-Fluoro-2-iodopyridine (CAS No. 159870-80-1), a key building block in modern medicinal chemistry and drug discovery. The document covers its fundamental physicochemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in the synthesis of complex molecular architectures and biologically active compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The pyridine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when functionalized with both a fluorine and an iodine atom, becomes a particularly versatile and powerful synthetic intermediate. 5-Fluoro-2-iodopyridine stands out as a prime example of such a scaffold, offering two distinct and orthogonally reactive sites. The iodine atom at the 2-position is predisposed to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse carbon-based substituents. Concurrently, the fluorine atom at the 5-position can modulate the electronic properties of the pyridine ring and serve as a potential site for nucleophilic aromatic substitution or as a metabolically stable isostere for a hydrogen atom. This dual functionality makes 5-Fluoro-2-iodopyridine a highly sought-after building block for the synthesis of novel therapeutics.

Physicochemical Properties of 5-Fluoro-2-iodopyridine

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis. The key properties of 5-Fluoro-2-iodopyridine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 159870-80-1 | [1][2] |

| Molecular Formula | C₅H₃FIN | [2][3] |

| Molecular Weight | 222.99 g/mol | [3] |

| Appearance | Yellow powder or solid | [1] |

| Melting Point | 83-85 °C | [1] |

| pKa (Predicted) | -0.58 ± 0.10 | [1] |

| XLogP3 | 1.6 | [2][3] |

Note: Some physical properties, such as boiling point and solubility, are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Synthesis of 5-Fluoro-2-iodopyridine

The synthesis of 5-Fluoro-2-iodopyridine can be achieved through various routes. One common laboratory-scale preparation involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction with an iodide source. Another accessible method is the halogen exchange reaction from a more readily available precursor, such as 2-bromo-5-fluoropyridine. The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of iodoarenes from anilines. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Materials:

-

2-Amino-5-fluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Diazonium Salt Formation: In a round-bottom flask cooled in an ice bath, dissolve 2-amino-5-fluoropyridine in a mixture of concentrated sulfuric acid and water. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 5-Fluoro-2-iodopyridine.

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in 5-Fluoro-2-iodopyridine is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the rate of oxidative addition to the palladium(0) catalyst, often making this substrate highly reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. 5-Fluoro-2-iodopyridine is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol and may require optimization for specific substrates.

Materials:

-

5-Fluoro-2-iodopyridine

-

Aryl- or heteroaryl-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

-

To a Schlenk tube or microwave vial, add 5-Fluoro-2-iodopyridine, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5-fluoropyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and materials. 5-Fluoro-2-iodopyridine readily participates in Sonogashira couplings.

Caption: A simplified representation of the interconnected catalytic cycles in a traditional Sonogashira coupling.

This is a representative protocol and may require optimization for specific substrates.

Materials:

-

5-Fluoro-2-iodopyridine

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents, also serves as solvent)

-

Co-solvent (e.g., THF, DMF, if necessary)

-

Schlenk tube or round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

-

To a Schlenk tube or round-bottom flask, add 5-Fluoro-2-iodopyridine, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add the degassed amine base (and co-solvent, if used) via syringe, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoro-2-(alkynyl)pyridine.

Safety and Handling

5-Fluoro-2-iodopyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on available safety data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin.[1] Always consult the material safety data sheet (MSDS) from the supplier before use. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

5-Fluoro-2-iodopyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its dual functionality, with a fluorine atom for modulating physicochemical properties and an iodine atom for facile cross-coupling reactions, provides a powerful platform for the rapid generation of diverse chemical libraries. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to leverage its unique reactivity in the pursuit of novel and impactful chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-iodopyridine

Abstract

5-Fluoro-2-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular scaffolds for drug development and radiolabeled compounds for Positron Emission Tomography (PET).[1] Its utility stems from the distinct reactivity of its two halogen substituents, which allows for sequential, site-selective modifications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Fluoro-2-iodopyridine, complete with detailed experimental protocols and interpretive insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of 5-Fluoro-2-iodopyridine presents a unique set of spectroscopic signatures. The pyridine ring contains three distinct protons, whose chemical environments are influenced by the electronegative fluorine, the bulky and less electronegative iodine, and the ring nitrogen. This arrangement leads to a well-resolved and informative NMR spectrum.

Atom Numbering for Spectroscopic Assignment:

(Note: Standard IUPAC numbering is used for clarity in spectral assignments.)

This guide will systematically dissect the data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to build a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 5-Fluoro-2-iodopyridine in solution. The analysis involves ¹H, ¹³C, and ¹⁹F nuclei, each providing complementary information.

¹H NMR Analysis

The proton NMR spectrum displays three distinct signals corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring. The chemical shifts and coupling patterns are highly diagnostic.

Table 1: ¹H NMR Data for 5-Fluoro-2-iodopyridine (500 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.25 | d | ³J(H-F) = 2.9 |

| H-4 | 7.55 | ddd | ³J(H-H) = 8.6, ⁴J(H-F) = 7.5, ⁴J(H-H) = 2.5 |

| H-3 | 7.30 | dd | ³J(H-H) = 8.6, ³J(H-F) = 2.9 |

Note: Data is compiled and interpreted from typical spectra of halopyridines. Exact values may vary slightly based on experimental conditions.

Interpretation:

-

H-6 (8.25 ppm): This proton is adjacent to the nitrogen atom, which deshields it significantly, causing it to appear at the lowest field. It appears as a doublet due to coupling with the fluorine atom four bonds away (⁴J).

-

H-4 (7.55 ppm): This proton is coupled to H-3 (ortho-coupling, ³J), H-6 (meta-coupling, ⁴J), and the fluorine at C-5 (meta-coupling, ⁴J), resulting in a doublet of doublet of doublets.

-

H-3 (7.30 ppm): This proton is coupled to H-4 (ortho-coupling, ³J) and the fluorine atom (ortho-coupling, ³J), appearing as a doublet of doublets.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum shows five distinct signals for the five carbon atoms in the pyridine ring. The carbon attached to iodine is typically observed at a very high field (low ppm) due to the heavy atom effect, while the carbon attached to fluorine shows a large one-bond C-F coupling constant.

Table 2: ¹³C NMR Data for 5-Fluoro-2-iodopyridine (125 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) |

| C-5 | 159.0 | d | ~240 |

| C-6 | 152.0 | d | small ²JCF |

| C-4 | 135.0 | d | small ²JCF |

| C-3 | 125.0 | d | small ³JCF |

| C-2 | 95.0 | s | - |

Note: Data is predicted based on known substituent effects on pyridine and may vary.

Interpretation:

-

C-2 (95.0 ppm): The direct attachment to iodine causes a significant upfield shift (to a lower ppm value), a phenomenon known as the "heavy atom effect." This is a highly characteristic signal for iodinated carbons.[2]

-

C-5 (159.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing it to be significantly deshielded and appear at a low field. The signal is split into a doublet by a large one-bond coupling constant (¹JCF) of approximately 240 Hz.

-

Other Carbons (C-3, C-4, C-6): These carbons appear at intermediate chemical shifts and exhibit smaller couplings to the fluorine atom over two or three bonds (²JCF, ³JCF).

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][4] For 5-Fluoro-2-iodopyridine, it provides a single, clean signal.

Interpretation: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at C-5. This signal will be split by couplings to the adjacent protons, primarily H-4 and H-6. The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃.[5] The precise shift is sensitive to the electronic environment, making it a valuable probe for studying intermolecular interactions.[3]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like 5-Fluoro-2-iodopyridine.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Fluoro-2-iodopyridine into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[8]

-

Ensure the solid is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

The final sample height in the tube should be approximately 4-5 cm to ensure optimal shimming.[6][7]

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Optimize the magnetic field homogeneity by shimming on the locked signal. A sharp, symmetrical lock signal is crucial for high-resolution spectra.

-

Tune and match the respective probes (¹H, ¹³C, ¹⁹F) to the sample.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: ~200 ppm.

-

Reference: Set reference frequency using a known standard (e.g., CFCl₃).

-

Number of Scans: 16-64.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."[9] For 5-Fluoro-2-iodopyridine, key absorptions relate to the aromatic ring and the C-F bond.

Table 3: Key IR Absorptions for 5-Fluoro-2-iodopyridine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100–3000 | Aromatic C-H Stretch | Medium |

| 1600–1450 | Aromatic C=C & C=N Stretch | Strong |

| 1250–1200 | Aromatic C-F Stretch | Strong |

| ~850 | C-H Out-of-Plane Bending | Strong |

| 600-500 | C-I Stretch | Medium |

Interpretation:

-

Aromatic C=C & C=N Stretching (1600–1450 cm⁻¹): The spectrum will show several sharp bands in this region, which are characteristic of the pyridine ring vibrations. The exact positions are sensitive to the substituents on the ring.[10]

-

Aromatic C-F Stretch (1250–1200 cm⁻¹): A strong, characteristic absorption due to the stretching of the carbon-fluorine bond is expected in this region. This is a highly reliable indicator for the presence of an aryl fluoride.

-

C-I Stretch (600-500 cm⁻¹): The carbon-iodine bond vibration appears at a much lower frequency due to the heavy mass of the iodine atom.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation, making it ideal for solid or liquid samples.[11][12][13]

-

Instrument Preparation:

-

Sample Analysis:

-

Place a small amount of the solid 5-Fluoro-2-iodopyridine sample directly onto the ATR crystal.

-

Lower the ATR press and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Good contact is critical as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[13][15]

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction algorithm to make the spectrum appear more like a traditional transmission spectrum.[11]

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of 5-Fluoro-2-iodopyridine is C₅H₃FIN, with a monoisotopic mass of approximately 222.93 Da.[16] The mass spectrum will show a prominent molecular ion peak at m/z ≈ 223.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope patterns like those for chlorine or bromine will be observed.[17][18][19] A small M+1 peak will be present due to the natural abundance of ¹³C.

-

Key Fragmentation: The C-I bond is the weakest bond in the molecule and is prone to cleavage.[18][19]

-

Loss of Iodine ([M-I]⁺): A very common fragmentation pathway is the loss of an iodine radical (·I), leading to a fragment ion at m/z ≈ 96 (C₅H₃FN⁺).

-

Iodide Ion ([I]⁺): A peak at m/z = 127 corresponding to the iodide cation is also highly characteristic of iodine-containing compounds.[17]

-

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for analyzing small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile samples.

-

For direct insertion, place a microgram-level quantity of the solid into a capillary tube and insert it into the probe.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

The instrument software plots the signal intensity versus the m/z value to generate the mass spectrum.

-

Workflow and Data Integration

The characterization of a compound like 5-Fluoro-2-iodopyridine is a holistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural confirmation.

Caption: Integrated workflow for the complete spectroscopic characterization of a chemical entity.

Conclusion

The spectroscopic profile of 5-Fluoro-2-iodopyridine is rich with structural information. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy confirms the presence of key functional groups, particularly the aryl-fluoride bond, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways dominated by the labile carbon-iodine bond. By employing the standardized protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of 5-Fluoro-2-iodopyridine, ensuring the integrity of their subsequent scientific endeavors.

References

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Wikipedia. Attenuated total reflection. [Link]

-

Bruker. Attenuated Total Reflectance (ATR). [Link]

-

S4Science. Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. [Link]

-

PubChem. 5-Fluoro-2-iodopyridine. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-iodo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-iodopropane. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-iodopropane. [Link]

-

Gerstel, J. I. The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

F. M. K., S. K. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gerig, J. T. Fluorine NMR. [Link]

-

Thibaudeau, C., et al. 13C NMR Spectroscopy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. organomation.com [organomation.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. s4science.at [s4science.at]

- 16. 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Pivotal Role of 5-Fluoro-2-iodopyridine in Modern Chemistry

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-iodopyridine

5-Fluoro-2-iodopyridine is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals.[1] Its unique structure, featuring both a fluorine and an iodine atom on the pyridine ring, provides two distinct reactive sites.[1][2] The iodine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can be a site for nucleophilic substitution or can be substituted with the positron-emitting isotope ¹⁸F for use in Positron Emission Tomography (PET) imaging.[2] This dual functionality makes it an invaluable precursor in the synthesis of complex, biologically active molecules for pharmaceuticals and agrochemicals.[1]

However, the successful application of 5-Fluoro-2-iodopyridine in any synthetic workflow or formulation is fundamentally dependent on a thorough understanding of its physicochemical properties, most critically its solubility and stability. This guide provides a detailed examination of these core characteristics, offering both theoretical insights and field-proven experimental protocols to ensure its effective and reliable use in research and development.

Part 1: Solubility Profile of 5-Fluoro-2-iodopyridine

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability.[3][4] Understanding the solubility of 5-Fluoro-2-iodopyridine in various solvent systems is the first step toward its rational application.

Theoretical Considerations and General Solubility

The solubility of 5-Fluoro-2-iodopyridine is governed by its molecular structure: a semi-rigid aromatic pyridine ring substituted with a highly electronegative fluorine atom and a large, polarizable iodine atom. The pyridine nitrogen provides a site for hydrogen bonding, while the overall molecule possesses a moderate dipole moment.

Based on the principle of "like dissolves like," one can predict its general solubility behavior.[5]

-

Polar Aprotic Solvents: It is expected to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN), which can interact with the polar nature of the C-F and C-I bonds and the pyridine ring.

-

Polar Protic Solvents: Solubility is observed in alcohols like methanol and ethanol, though it may be more limited than in aprotic polar solvents.[6]

-

Nonpolar Solvents: Lower solubility is anticipated in nonpolar solvents such as hexanes or toluene, as these cannot effectively solvate the polar regions of the molecule.

-

Aqueous Solubility: Due to its largely organic structure, its intrinsic solubility in aqueous media, like water or buffered solutions, is expected to be low. This is a critical consideration for biological assays and formulation development.

Quantitative Solubility Data

While comprehensive public data is limited, information from suppliers and analogous compounds allows for the compilation of a qualitative and semi-quantitative solubility table.

| Solvent System | Solvent Type | Expected Solubility | Rationale & Field Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong organic solvent commonly used for creating high-concentration stock solutions for screening assays.[7] |

| Methanol (MeOH) | Polar Protic | Soluble | Often used as a solvent for reaction and purification (e.g., HPLC).[6] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | A common mobile phase component in reversed-phase HPLC for analysis of similar compounds.[8] |

| Dichloromethane (DCM) | Moderately Polar | Moderately Soluble | Useful for extractions and as a reaction solvent for organic transformations. |

| Water / PBS (pH 7.4) | Aqueous | Low / Poorly Soluble | Low aqueous solubility is a common characteristic of small, drug-like molecules and is a critical factor for bioavailability.[3] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, the shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[4][7][9] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Choices:

-

Why Shake-Flask? This method directly measures the point of saturation at equilibrium, providing a thermodynamically true value, unlike kinetic methods which can overestimate solubility by creating supersaturated solutions.[4][7]

-

Why 24-48 Hours? Reaching true equilibrium for poorly soluble compounds can be slow. This duration ensures that the dissolution process is complete.

-

Why HPLC Quantification? High-Performance Liquid Chromatography (HPLC) provides a robust, sensitive, and specific method for quantifying the concentration of the dissolved compound, distinguishing it from any potential impurities or degradants.[3][10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 5-Fluoro-2-iodopyridine to a series of vials, each containing a precise volume of the desired solvent (e.g., Water, PBS pH 7.4, Methanol). The presence of visible, undissolved solid is essential.[9]

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sampling: Carefully withdraw a small, precise aliquot from the clear supernatant. Be cautious not to disturb the solid material at the bottom.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method. Calculate the concentration in the original supernatant by back-calculation.

-

Confirmation: To confirm equilibrium was reached, analyze samples taken at two different time points (e.g., 24h and 48h). The concentration should be consistent.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile of 5-Fluoro-2-iodopyridine

Stability testing is crucial for defining storage conditions, re-test periods, and identifying potential degradation products.[11][12] For 5-Fluoro-2-iodopyridine, stability is influenced by temperature, light, pH, and oxidative stress.

Intrinsic Stability and Handling

Supplier data sheets and safety information provide critical baseline stability data:

-

Thermal Stability: The compound is a low-melting solid (m.p. 33-37 °C). It should be stored under refrigerated conditions (e.g., 4°C) to maintain its integrity.[1][13] For solutions in solvents like DMSO, long-term storage at -20°C or -80°C is recommended to prevent degradation.[14]

-

Photosensitivity: The compound is noted to be light-sensitive.[6][15][16] Containers should be opaque or amber, and experiments should be conducted with protection from direct light where feasible.

-

General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment.[17][18] Store in a cool, dry place in a tightly sealed container.[15][17]

Potential Degradation Pathways

While specific degradation pathways for 5-Fluoro-2-iodopyridine are not extensively published, knowledge of halopyridine chemistry allows for the prediction of likely degradation routes under stress conditions. Microbial degradation of pyridine derivatives often proceeds through initial hydroxylation followed by ring cleavage.[19][20][21] Chemical degradation could follow similar initial steps.

-

Hydrolysis: Under strongly acidic or basic conditions, the molecule could be susceptible to hydrolysis. The C-I bond is weaker than the C-F bond and may be more susceptible to cleavage. The pyridine ring itself can also undergo complex reactions at pH extremes. Studies on 5-fluorouracil, another fluorinated heterocycle, show significant degradation under acidic and especially alkaline hydrolysis conditions.[22]

-

Oxidation: Oxidative conditions could lead to the formation of N-oxides or hydroxylation of the pyridine ring.

-

Photodegradation: Exposure to UV light can provide the energy to break chemical bonds. Halogenated aromatics are known to undergo photolytic dehalogenation. Studies on fluoroquinolones show that photodegradation can involve defluorination, hydroxylation, and cleavage of ring structures.[23][24]

Caption: Potential Degradation Pathways for 5-Fluoro-2-iodopyridine.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods, as outlined by ICH guidelines.[11][12][25][26]

Causality Behind Choices:

-

Why Forced Degradation? It intentionally degrades the sample to identify likely degradation products and validate that the analytical method can separate these degradants from the parent compound.[12][26]

-

Why These Conditions? The chosen stressors (acid, base, oxidation, heat, light) represent a comprehensive set of conditions a compound might experience during its lifecycle and are mandated by regulatory guidelines like ICH Q1A.[12][26]

-

Why a Stability-Indicating Method? A simple purity assay is insufficient. A stability-indicating method must be able to resolve and quantify the parent peak in the presence of all potential impurities and degradants, ensuring accurate stability assessment.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-Fluoro-2-iodopyridine in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature or heat gently for a specified time.

-

Oxidation: Mix the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

-

Thermal Stress: Expose a solid sample and a solution sample to dry heat (e.g., 70°C).

-

Photolytic Stress: Expose a solid sample and a solution sample to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[25]

-

-

Sample Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples. Dilute all samples to the target analytical concentration.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Evaluation:

-

Calculate the percentage of remaining 5-Fluoro-2-iodopyridine in each sample.

-

Examine the chromatograms for the appearance of new peaks (degradation products).

-

Perform a peak purity analysis on the parent peak using the PDA detector to ensure it is not co-eluting with any degradants.

-

If using LC-MS, identify the mass of the major degradation products to help elucidate the degradation pathway.[8][27]

-

Caption: Workflow for a Forced Degradation Stability Study.

Conclusion

5-Fluoro-2-iodopyridine is a compound of high value in synthetic and medicinal chemistry. A disciplined, data-driven approach to understanding its solubility and stability is not merely an academic exercise; it is a prerequisite for successful research and development. The protocols and insights provided in this guide serve as a robust framework for scientists to characterize this pivotal molecule, ensuring its reliable storage, handling, and application in creating the next generation of chemical innovations. By implementing these methodologies, researchers can mitigate risks, ensure reproducibility, and accelerate their project timelines.

References

- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (n.d.).

- ICH guidelines for stability studies 1. (2012, July 28). Slideshare.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- Annex 10 - ICH. (n.d.).

- 2-Fluoro-5-iodopyridine | Biochemical Reagent. (n.d.). MedchemExpress.com.

- Degradation of Pyridines in the Environment. (n.d.). ResearchGate.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC - NIH.

- Solubility estimation and rapid structural characterization of small molecule drugs in polymers. (n.d.). Purdue e-Pubs.

- 5-Fluoro-2'-deoxyuridine. (n.d.). Santa Cruz Biotechnology.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- SAFETY DATA SHEET. (2011, June 16). Fisher Scientific.

- SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- 2-Fluoro-5-iodopyridine. (n.d.). Apollo Scientific.

- Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. (n.d.). PubMed.

- Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate.

- Technical Support Center: Degradation Pathways of Substituted Pyridines. (n.d.). Benchchem.

- Stability evaluation of [... (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLSAN2aPAlXERHiIKRXX5Lmlh4dJvsyaCYYWFf-hZSrEtaBii7TySPcyr-xAecqcwM3fO0bGU3pG2qzHtzDRjRnntG0NpD24dpyS-dcoUjoDukP1YibYxUBgo=

- Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. (2009, October 1). PubMed.

- Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development. (n.d.). Benchchem.

- 2-Fluoro-5-iodopyridine 97 171197-80-1. (n.d.). Sigma-Aldrich.

- Cas 171197-80-1,2-Fluoro-5-iodopyridine. (n.d.). lookchem.

- Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (n.d.). NIH.

- Analytical Methods. (n.d.). RSC Publishing.

- Certificate of Analysis. (n.d.). MedchemExpress.com.

- Stability of 5-fluoro-2′-deoxycytidine and tetrahydrouridine in combination. (n.d.).

- 2-Fluoro-5-iodopyridine. (n.d.). Chem-Impex.

- 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107. (n.d.). PubChem.

- Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2023, January). ResearchGate.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantification. (n.d.). Benchchem.

- 5-Bromo-2-iodopyridine 97 223463-13-6. (n.d.). Sigma-Aldrich.

- Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. (2025, August 10). ResearchGate.

- Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (n.d.). NIH.

- 2-Fluoro-5-iodopyridine. (2025, July 14). ChemicalBook.

- IR Spectroscopic Degradation Study of Thin Organometal Halide Perovskite Films. (n.d.). MDPI.

- STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. (n.d.). PubMed.

- 2-Fluoro-5-iodopyridine 97 171197-80-1. (n.d.). Sigma-Aldrich.

- 2-Fluoro-5-iodopyridine 97 171197-80-1. (n.d.). Sigma-Aldrich.

- 2-Fluoro-5-iodopyridine CAS#: 171197-80-1. (n.d.). ChemWhat.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 4. sciforum.net [sciforum.net]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. Cas 171197-80-1,2-Fluoro-5-iodopyridine | lookchem [lookchem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. lifechemicals.com [lifechemicals.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. chemwhat.com [chemwhat.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 26. snscourseware.org [snscourseware.org]

- 27. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-iodopyridine: A Versatile Halogenated Building Block for Modern Organic Synthesis

Abstract